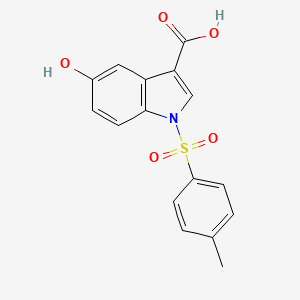
Ácido 5-hidroxi-1-tosil-1H-indol-3-carboxílico
Descripción general
Descripción
5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C16H13NO5S and its molecular weight is 331.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inmunomoduladores Anticancerígenos
El ácido 5-hidroxi-1-tosil-1H-indol-3-carboxílico sirve como reactivo en la preparación de inhibidores de la triptófano dioxigenasa, que son piridil-etenil-indoles con potencial como inmunomoduladores anticancerígenos. Estos compuestos pueden modular el sistema inmune para atacar las células cancerosas de manera más efectiva .
Agentes Anti-VIH
Los derivados del indol, incluidos los relacionados con el ácido 5-hidroxi-1-tosil-1H-indol-3-carboxílico, se han estudiado por su potencial como agentes anti-VIH. Los estudios de acoplamiento molecular de nuevos derivados indolílicos y oxocromenilxantenónicos han mostrado promesa en este campo .
Investigación de Hormonas Vegetales
El compuesto está estructuralmente relacionado con el ácido indol-3-acético, una hormona vegetal producida por la degradación del triptófano en plantas superiores. La investigación sobre derivados del indol como el ácido 5-hidroxi-1-tosil-1H-indol-3-carboxílico puede proporcionar información sobre los procesos de crecimiento y desarrollo de las plantas .
Síntesis de Compuestos Biológicamente Activos
Los derivados del indol se utilizan cada vez más en la síntesis de compuestos biológicamente activos para tratar diversos trastornos, incluidos el cáncer y las infecciones microbianas. La versatilidad del ácido 5-hidroxi-1-tosil-1H-indol-3-carboxílico lo hace valioso en esta área de investigación .
Investigación de Fitoalexinas
En los mecanismos de defensa de las plantas, compuestos como el ácido 5-hidroxi-1-tosil-1H-indol-3-carboxílico forman parte de la vía biosintética que conduce a fitoalexinas como la camalexina en Arabidopsis, que ayudan a proteger a las plantas contra los patógenos .
Mecanismo De Acción
Target of Action
5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid, also known as 5-hydroxy-1-(4-methylphenyl)sulfonylindole-3-carboxylic acid, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .
Mode of Action
The mode of action of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid involves its interaction with its targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives, including 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid, are known to affect various biochemical pathways . These compounds have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound would have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances . This interaction can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid can bind to proteins and other biomolecules, influencing their function and stability . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid has been shown to impact various types of cells and cellular processes. It can influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . The compound also affects gene expression by modulating transcription factors and other regulatory proteins . Furthermore, 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid can alter cellular metabolism, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, depending on the context of the interaction . For example, it may inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . Additionally, 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid can remain stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is crucial for its potential therapeutic applications.
Metabolic Pathways
5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in the metabolism of drugs and other xenobiotics . The compound can also affect metabolic flux by altering the levels of metabolites and cofactors involved in energy production and biosynthesis . These interactions are important for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is essential for its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Understanding the subcellular localization of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is important for elucidating its molecular mechanism of action.
Propiedades
IUPAC Name |
5-hydroxy-1-(4-methylphenyl)sulfonylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-10-2-5-12(6-3-10)23(21,22)17-9-14(16(19)20)13-8-11(18)4-7-15(13)17/h2-9,18H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCALMMBDMDCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743697 | |
| Record name | 5-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930112-00-8 | |
| Record name | 5-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


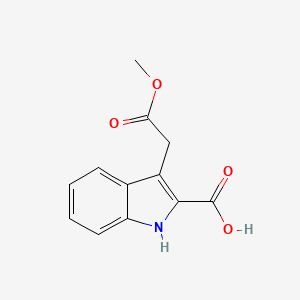

![2-[4-(2-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1473718.png)
![4-[(E)-2-phenylethenyl]piperidine hydrochloride](/img/structure/B1473722.png)
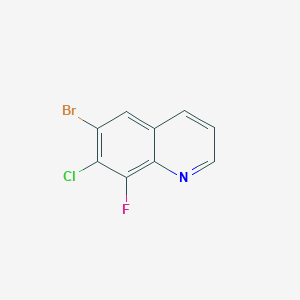

![(5-Amino-1H-pyrazol-4-yl)-[4-(2,3,5-trifluoro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B1473725.png)
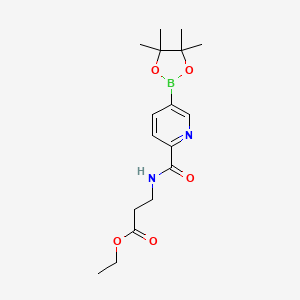

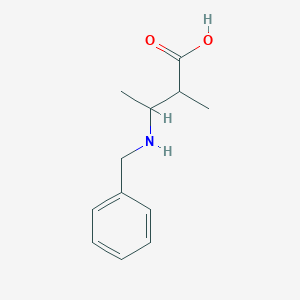
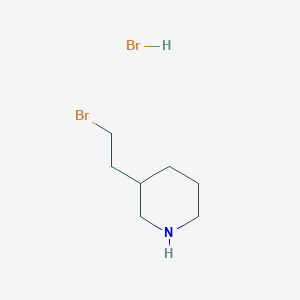
![5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid](/img/structure/B1473732.png)

![[5-(Dimethoxymethyl)-2-fluorophenyl]methanol](/img/structure/B1473736.png)
